molecular formula C13H20N2O B12877707 4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine CAS No. 794500-87-1

4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine

Cat. No.: B12877707
CAS No.: 794500-87-1
M. Wt: 220.31 g/mol
InChI Key: MYJZWGMQESZNFY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of an aminomethyl group and multiple methyl groups attached to the benzofuran ring. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of catalysts, such as palladium or copper, and may require high temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin: Known for its biological activities and used in medicinal chemistry.

    4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent and in the synthesis of other compounds.

    4-(Aminomethyl)indole: Utilized in the preparation of dopamine receptor antagonists.

Uniqueness

4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine is unique due to its specific structure, which combines the benzofuran core with multiple methyl groups and an aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

794500-87-1

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-(aminomethyl)-2,2,6,7-tetramethyl-3H-1-benzofuran-5-amine

InChI

InChI=1S/C13H20N2O/c1-7-8(2)12-9(5-13(3,4)16-12)10(6-14)11(7)15/h5-6,14-15H2,1-4H3

InChI Key

MYJZWGMQESZNFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CC(O2)(C)C)C(=C1N)CN)C

Origin of Product

United States

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